Acetone-d6

Catalog No.
S583724
CAS No.
666-52-4
M.F
C3H6O
M. Wt
64.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone-d6

CAS Number

666-52-4

Product Name

Acetone-d6

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-one

Molecular Formula

C3H6O

Molecular Weight

64.12 g/mol

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3

InChI Key

CSCPPACGZOOCGX-WFGJKAKNSA-N

SMILES

CC(=O)C

Synonyms

Methyl Ketone-d6; Dimethyl Ketone-d6; Dimethylformaldehyde-d6; NSC 135802-d6; Propanone-d6; Pyroacetic Ether-d6; Taimax-d6; β-Ketopropane-d6; 2-Propanone-d6

Canonical SMILES

CC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H]

Solvent for NMR Spectroscopy:

  • Acetone-d6 possesses several characteristics that make it ideal for NMR experiments [, ].
    • Deuteration: The six hydrogen atoms in its structure are replaced with deuterium (heavy hydrogen) isotopes. This significantly reduces the signal from the solvent itself, allowing researchers to clearly observe the signals from the molecules of interest in the sample [].
    • Solubility: Acetone-d6 readily dissolves a wide range of organic compounds, making it a versatile solvent for various NMR studies [].
    • Volatility: It has a high volatility, allowing for easy removal from samples after analysis [].

Internal Standard for NMR Spectroscopy:

  • Acetone-d6 can also be used as an internal standard in NMR spectroscopy [].
    • An internal standard is a reference compound added to the sample in a known amount. Its chemical shifts serve as a reference point for calibrating the chemical shifts of the unknown components in the sample [].
    • Acetone-d6 offers several advantages as an internal standard:
      • It exhibits well-defined and easily identifiable peaks in the NMR spectrum [].
      • It is chemically inert and does not interact with most samples, minimizing potential interference with the analysis [].

Additional Applications in Scientific Research:

While NMR spectroscopy remains the primary application of Acetone-d6 in scientific research, it may also find use in other areas like:

  • Synthesis of deuterated compounds: Acetone-d6 can serve as a starting material for the synthesis of other deuterated compounds used in various research applications [].
  • Study of biological processes: Deuterated solvents like acetone-d6 can be employed to investigate specific aspects of biological processes, such as protein dynamics and drug-receptor interactions [].

Origin and Significance:

Acetone-d6 is a derivative of the common organic solvent acetone (CH₃)₂CO. It is synthesized by replacing the hydrogen atoms in acetone with deuterium (²H), a stable isotope of hydrogen with a neutron in its nucleus []. This substitution offers several advantages in NMR:

  • Reduced signal overlap: Protons (¹H) in most organic molecules have similar chemical environments, leading to signal overlap in ¹H-NMR spectra. Deuteration eliminates these ¹H signals from the solvent, providing a cleaner background for observing signals from the target molecule [].
  • Lock signal: The deuterium nuclei in acetone-d6 can be used as a lock signal in NMR experiments, ensuring spectrometer stability and improving spectral referencing.

Molecular Structure Analysis

Acetone-d6 shares the same basic structure as acetone, with a carbonyl group (C=O) flanked by two methyl groups (CH₃). However, all six hydrogens in acetone are replaced by deuterium (CD₃) in acetone-d6. This isotopic substitution does not significantly alter the overall molecular geometry but affects the NMR properties as discussed earlier [].

Key Features:

  • Carbonyl group (C=O): Responsible for the polarity and hydrogen bonding capabilities of the molecule.
  • Methyl groups (CD₃): Electron-donating groups influencing the electronic properties of the molecule.
  • Isotopic enrichment with deuterium: Minimizes ¹H signal interference in NMR.

Chemical Reactions Analysis

Synthesis:

Acetone-d6 is typically synthesized by treating acetone with deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C) [].

Balanced chemical equation:

(CH₃)₂CO + 6D₂ → CD₃COCD₃ + 6HD

Decomposition:

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Formula: CD₃COCD₃ (C₃D₆O)
  • Molar mass: 64.12 g/mol []
  • Melting point: -94.7 °C
  • Boiling point: 56.2 °C []
  • Density: 0.872 g/cm³ []
  • Solubility: Miscible with most organic solvents, slightly soluble in water [].
  • Stability: Stable under most laboratory conditions. Flammable.

Mechanism of Action (not applicable)

Acetone-d6 primarily functions as a solvent and does not have a specific mechanism of action in scientific research.

Acetone-d6 is a flammable liquid with a moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon exposure. Here are some safety precautions to consider:

  • Flammability: Acetone-d6 has a flash point of -17 °C and a lower flammability limit of 2.6% (v/v) in air. Always work in a well-ventilated fume hood and keep away from heat sources and open flames.
  • Toxicity: While not acutely toxic, prolonged exposure to acetone-d6 can cause irritation and central nervous system depression. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
  • Environmental hazards: Acetone-d6 is considered moderately hazardous to aquatic life. Avoid disposal down the drain.

XLogP3

-0.1

Boiling Point

55.75 °C

Melting Point

-96.55 °C

UNII

B0N19B53H8

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (94.12%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

666-52-4

Wikipedia

Acetone-D6

Dates

Modify: 2023-08-15

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